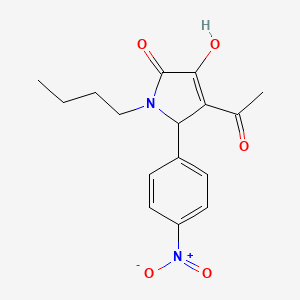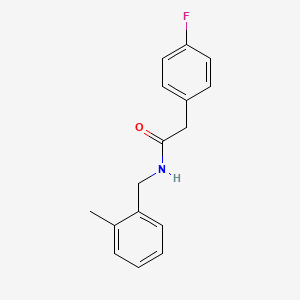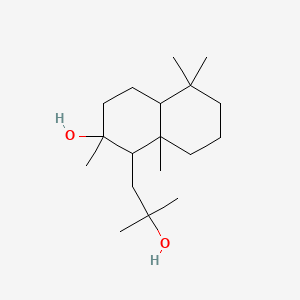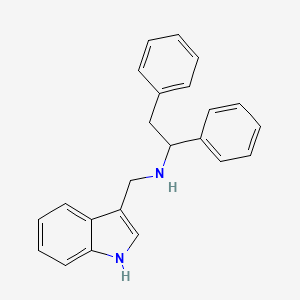
5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is also known as CDAF and has a molecular formula of C26H15ClN2O4.
Wissenschaftliche Forschungsanwendungen
CDAF has been extensively studied for its potential applications in various fields. In medicinal chemistry, CDAF has shown promising results as an anti-cancer agent. Studies have shown that CDAF inhibits the growth of cancer cells by inducing apoptosis. CDAF has also shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of pharmaceuticals, CDAF has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that CDAF can inhibit the formation of amyloid fibrils, which are associated with the development of Alzheimer's disease. CDAF has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the development of Parkinson's disease. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Wirkmechanismus
The mechanism of action of CDAF is not fully understood. However, studies have shown that CDAF inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. CDAF has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
CDAF has been shown to have various biochemical and physiological effects. Studies have shown that CDAF can induce apoptosis in cancer cells, reduce inflammation, inhibit the formation of amyloid fibrils, and inhibit the aggregation of alpha-synuclein. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CDAF in lab experiments include its potential as an anti-cancer agent, anti-inflammatory agent, and potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. However, there are also limitations to using CDAF in lab experiments. For example, the mechanism of action of CDAF is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the synthesis of CDAF is complex and requires multiple reaction steps, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the study of CDAF. One direction is to further investigate the mechanism of action of CDAF and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of CDAF to determine its safety and efficacy in vivo. Additionally, further studies are needed to optimize the synthesis of CDAF and to develop more efficient methods for its production. Finally, the potential applications of CDAF in materials science and nanotechnology should also be explored.
Synthesemethoden
The synthesis of CDAF involves a multi-step reaction process that includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form 3-(3-chlorophenyl) anthranilic acid. This intermediate is then reacted with furfurylamine to yield 5-(3-chlorophenyl)-N-(2-furanyl)-3-(9,10-dioxo-9,10-dihydroanthracen-2-yl) benzamide. The final step involves the cyclization of the intermediate to form CDAF.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14ClNO4/c26-15-5-3-4-14(12-15)21-10-11-22(31-21)25(30)27-16-8-9-19-20(13-16)24(29)18-7-2-1-6-17(18)23(19)28/h1-13H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILGKPBHZGVSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)

![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)